(2S,3'Z)-Cefprozil
Overview
Description
Synthesis Analysis
Cefprozil is synthesized from benzyhydryl 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylate through a series of reactions including hydrolysis, condensation, conversion of the 3-chloromethyl group to 3-iodomethyl, Wittig reaction with acetaldehyde, and hydrolysis with trifluoroacetic acid, achieving an overall yield of 16.4% (Xiao-Le Tao, 2004).
Molecular Structure Analysis
The crystal structure of cefprozil monohydrate has been analyzed using synchrotron X-ray powder diffraction data and optimized using density functional techniques, revealing its crystallization in space group P21 with specific dimensions and an extensive array of hydrogen bonds forming a three-dimensional network (Zachary R. Butler et al., 2019).
Chemical Reactions and Properties
Cefprozil exhibits a range of chemical reactions, primarily involving its beta-lactam ring. It binds to penicillin-binding proteins (PBPs) in bacterial cell membranes, inhibiting transpeptidase enzymes and preventing peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. This mechanism underlies its bactericidal activity (Anhydrous E-isomer, 2020).
Mechanism of Action
Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis . It works by inhibiting bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWHQDACQUCJR-MSNJBKEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501101159 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501101159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3'Z)-Cefprozil | |
CAS RN |
110764-35-7 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110764-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501101159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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